molecular formula C11H13FO2 B7964660 3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid

Cat. No.: B7964660
M. Wt: 196.22 g/mol
InChI Key: LYSIZSJERIEVPB-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid typically involves the introduction of the fluorine atom and the methyl group onto the phenyl ring, followed by the formation of the propanoic acid moiety. One common method involves the use of fluorinated precursors and appropriate catalysts to achieve the desired substitution reactions. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to target molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Fluoro-6-methylphenyl)-2-propenoic acid
  • 2-Fluoro-6-methylphenylboronic acid

Uniqueness

3-(2-Fluoro-6-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanoic acid moiety. This combination of structural features imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

3-(2-fluoro-6-methylphenyl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7-4-3-5-10(12)9(7)6-8(2)11(13)14/h3-5,8H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSIZSJERIEVPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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